![molecular formula C17H12Cl2N2OS2 B2686102 2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 338957-54-3](/img/structure/B2686102.png)
2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[(2-Chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, also known as CPT-11, is an important drug used in the treatment of cancer. CPT-11 is an anti-cancer drug from the family of camptothecin derivatives. It is a topoisomerase I inhibitor that is used to treat a variety of solid tumors, including colon, lung, and breast cancer. CPT-11 is administered orally and acts by inhibiting the enzyme topoisomerase I, which is responsible for DNA replication and transcription. It is a prodrug that is activated by the enzyme carboxylesterase 2 (CES2) in the gastrointestinal tract. CPT-11 has been shown to be effective in the treatment of various types of cancer, and is currently approved by the FDA for the treatment of metastatic colorectal cancer.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. It has shown promising results against both bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs .
Anticancer Activity
The compound has also been evaluated for its anticancer activity. It has shown significant activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer therapies .
Antiproliferative Agents
The compound has been synthesized as a prospective antiproliferative agent . Antiproliferative agents are used to inhibit or prevent the growth of cells, including tumor cells .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of the compound with receptors . This helps in understanding the interaction of the compound with biological targets and can aid in the design of more effective drugs .
Anti-inflammatory and Analgesic Activities
Some derivatives of the compound have shown significant anti-inflammatory and analgesic activities . This suggests that it could be used in the development of new anti-inflammatory and analgesic drugs .
Ulcerogenic and Lipid Peroxidation Activities
The compound has been evaluated for its ulcerogenic and lipid peroxidation activities . Some of the synthesized compounds have shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .
Mechanism of Action
Target of Action
The compound “2-[(2-chlorophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” could potentially interact with various biological targets due to its structural features. For instance, thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities .
Mode of Action
The interaction of the compound with its targets could involve various mechanisms. For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in lipid biosynthesis, it could disrupt the integrity of bacterial cell membranes, leading to cell death .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if it exhibits antimicrobial activity, it could lead to the death of bacterial cells .
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-7-5-11(6-8-12)14-9-24-17(20-14)21-16(22)10-23-15-4-2-1-3-13(15)19/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHQKDWQDIKTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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